6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide
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Overview
Description
6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a tetrahydroindole core, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroindole core, followed by the introduction of the tert-butylphenyl and dimethylphenyl groups through various coupling reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Uniqueness
The uniqueness of 6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide lies in its specific structural features, such as the combination of the tetrahydroindole core with the tert-butylphenyl and dimethylphenyl groups. These features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H32N2O2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide |
InChI |
InChI=1S/C28H32N2O2/c1-16-7-12-22(13-17(16)2)29-27(32)26-18(3)25-23(30-26)14-20(15-24(25)31)19-8-10-21(11-9-19)28(4,5)6/h7-13,20,30H,14-15H2,1-6H3,(H,29,32) |
InChI Key |
HLERQKOYOVDVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)C(C)(C)C)C)C |
Origin of Product |
United States |
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